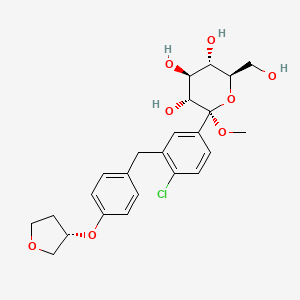![molecular formula C12H10ClNO4S2 B1422060 3-{[(3-Chloro-4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid CAS No. 1325304-03-7](/img/structure/B1422060.png)
3-{[(3-Chloro-4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid
Vue d'ensemble
Description
“3-{[(3-Chloro-4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid” is a chemical compound with the linear formula C9H10ClNO4S . It has a molecular weight of 263.701 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-{[(3-Chloro-4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid” are not well documented. The compound has a molecular weight of 263.701 .Applications De Recherche Scientifique
Synthetic Chemistry and Compound Development
Thiophene derivatives, including those similar to 3-{[(3-Chloro-4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid, are key intermediates in the synthesis of various compounds. For instance, thiophene-2-carboxanilides and their derivatives react with chlorosulfonic acid to yield sulfonyl chlorides, which can further react to produce a variety of derivatives including dipeptide methyl esters. These synthetic routes are significant for the development of novel compounds with potential applications in medicinal chemistry and materials science (El-Sayed, 1998).
Antimicrobial Activity
Some novel thiophene derivatives containing sulfonamido moieties have shown antimicrobial activity. This suggests potential applications in developing new antimicrobial agents. The synthesis of these compounds typically involves thiophosgenation of sulfonamides followed by various cyclocondensation reactions, leading to fused thiopyrimidines and other heterocyclic structures (El-Gaby et al., 2002).
Photochemical Degradation Studies
Research on the photochemical degradation of benzothiophene derivatives can provide insights into the environmental fate of crude oil components. Studies have shown that methylated benzothiophenes undergo oxidation, leading to compounds like 2-sulfobenzoic acid, which could have implications for understanding oil spill remediation processes (Andersson & Bobinger, 1996).
Structural Characterization
The structural characterization of thiophene derivatives, including X-ray diffraction studies, is crucial for understanding their chemical properties and potential applications. For example, the structure of 2-[({[(4-methylphenyl)sulfonyl]methyl}amino)carbonyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl 2-thiophenecarboxylate was elucidated, providing valuable information for the synthesis of similar compounds (Ramazani et al., 2011).
Propriétés
IUPAC Name |
3-[(3-chloro-4-methylphenyl)sulfonylamino]thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO4S2/c1-7-2-3-8(6-9(7)13)20(17,18)14-10-4-5-19-11(10)12(15)16/h2-6,14H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOZQOFLHLNARO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(SC=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(3-Chloro-4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



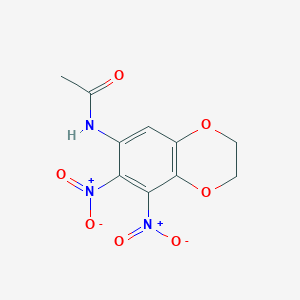
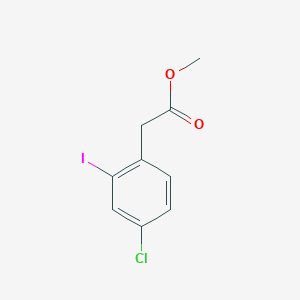
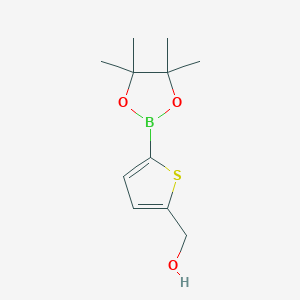
![N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-L-alanine](/img/structure/B1421981.png)
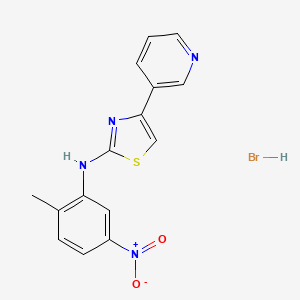
![[2-(Pyridin-4-yl)phenyl]methanamine](/img/structure/B1421987.png)
![4-[(3-Methyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid](/img/structure/B1421988.png)
![N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine](/img/structure/B1421991.png)
![3-[(Cyclopentylmethyl)amino][1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B1421992.png)
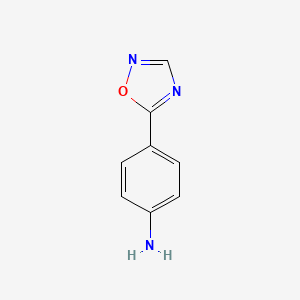
![2-[(2-Chloropyridin-4-yl)methyl]isoindole-1,3-dione](/img/structure/B1421996.png)
